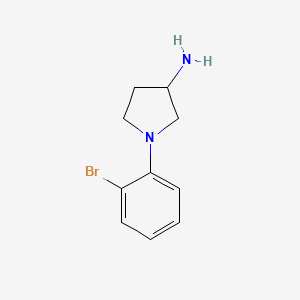

1-(2-Bromophenyl)pyrrolidin-3-amine

Description

Significance of Pyrrolidine (B122466) Scaffolds in Contemporary Organic Synthesis

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis. nih.govmdpi.com Its prevalence is highlighted by its presence in 37 drugs approved by the U.S. Food and Drug Administration (FDA), making it one of the most common five-membered non-aromatic nitrogen heterocycles in pharmaceuticals. nih.gov

The significance of the pyrrolidine scaffold stems from several key features:

Three-Dimensionality: Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbon atoms of the pyrrolidine ring provide a non-planar, three-dimensional structure. nih.govresearchgate.net This allows for a more comprehensive exploration of pharmacophore space, enabling better interaction with the three-dimensional binding sites of biological targets like proteins and enzymes. nih.govresearchgate.net

Stereochemistry: The pyrrolidine ring can possess multiple stereogenic centers, leading to a variety of stereoisomers. nih.govnih.gov The specific spatial orientation of substituents can drastically alter the biological activity of a molecule, as different enantiomers or diastereomers may exhibit different binding affinities and selectivities for their targets. nih.govresearchgate.net

Physicochemical Properties: The inclusion of a pyrrolidine motif can enhance the aqueous solubility and other physicochemical properties of a drug candidate, which is crucial for its pharmacokinetic profile. pharmablock.com The nitrogen atom can act as a hydrogen bond acceptor, and if unsubstituted, the N-H group can serve as a hydrogen bond donor, facilitating interactions with biological macromolecules. pharmablock.com

Synthetic Versatility: Pyrrolidine and its derivatives, such as the amino acid L-proline, are widely used as starting materials, chiral auxiliaries, and organocatalysts in asymmetric synthesis. nih.govmdpi.com Numerous synthetic strategies, including 1,3-dipolar cycloadditions and functionalization of pre-existing pyrrolidine rings, allow for the creation of a diverse array of substituted pyrrolidines. nih.govresearchgate.net

The pyrrolidine nucleus is a core component of many biologically active compounds with applications in treating a wide range of conditions, including cancer, infectious diseases, and central nervous system disorders. nih.govnih.govontosight.ai

The Role of Aryl Halide-Containing Amines as Key Intermediates

Aryl halide-containing amines are fundamental intermediates in modern organic synthesis, primarily due to their utility in transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, which are ubiquitous in pharmaceuticals, agrochemicals, and materials science.

The presence of a halogen atom (such as bromine) on the aromatic ring provides a reactive handle for a variety of transformations. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a cornerstone of modern C-N bond formation, allowing for the synthesis of aryl amines from aryl halides and a wide range of amine coupling partners. wikipedia.orgresearchgate.net This reaction has largely replaced harsher, classical methods due to its broad substrate scope and functional group tolerance. wikipedia.org

The general mechanism for these palladium-catalyzed aminations involves:

Oxidative addition of the aryl halide to a low-valent palladium(0) complex.

Coordination of the amine to the resulting palladium(II) complex.

Deprotonation of the coordinated amine to form a palladium amide.

Reductive elimination to form the desired C-N bond and regenerate the palladium(0) catalyst. wikipedia.org

Beyond palladium, other transition metals like copper (in Ullmann-type reactions) and gold have also been shown to catalyze C-N cross-coupling reactions with aryl halides. rsc.org The aryl halide moiety is therefore a critical functional group that enables the strategic construction of complex molecules by allowing for the late-stage introduction of nitrogen-containing substituents.

Rationale for Comprehensive Investigation of 1-(2-Bromophenyl)pyrrolidin-3-amine

The compound this compound is a molecule of significant research interest because it combines the desirable features of both the pyrrolidine scaffold and an aryl halide-containing amine. A comprehensive investigation of this compound is warranted for several reasons:

A Versatile Building Block: This molecule serves as a bifunctional building block. The primary amine on the pyrrolidine ring can be used for further derivatization, such as amide bond formation or reductive amination, to build more complex structures. Simultaneously, the bromo-substituted aryl ring is primed for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents (alkyl, aryl, heteroaryl, etc.) at the ortho-position of the phenyl ring.

Exploration of Chemical Space: The unique substitution pattern—an N-aryl pyrrolidine with an additional amine functionality and a reactive halogen—provides a platform for generating diverse molecular libraries. The synthesis of N-aryl pyrrolidines is an active area of research, with methods including Buchwald-Hartwig amination, Chan-Evans-Lam coupling, and reductive amination being employed to create these structures. nih.govmdpi.com

Potential in Medicinal Chemistry: The combination of the three-dimensional pyrrolidine scaffold and the electronically distinct 2-bromophenyl group creates a unique pharmacophore. The pyrrolidine ring can provide favorable interactions in a protein binding pocket, while the aryl portion can engage in pi-stacking or other interactions. The bromine atom can also participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Derivatives of this scaffold could be investigated for a range of biological activities, drawing parallels to other N-aryl pyrrolidine compounds that have shown potential as anti-Alzheimer's, anticancer, and anti-inflammatory agents. nih.govontosight.ai

Below is a table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₃BrN₂ |

| Molecular Weight | 241.13 g/mol |

| CAS Number | 1179944-53-6 |

| Canonical SMILES | C1CN(CC1N)C2=CC=CC=C2Br |

Data sourced from available chemical databases. shachemlin.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromophenyl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-9-3-1-2-4-10(9)13-6-5-8(12)7-13/h1-4,8H,5-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULSMDXXURYDON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 2 Bromophenyl Pyrrolidin 3 Amine

Strategies for Pyrrolidine (B122466) Ring Construction

The pyrrolidine ring is a ubiquitous scaffold in many biologically active compounds, and as a result, numerous methods for its construction have been developed. mdpi.com These strategies range from the cyclization of linear precursors to more complex multicomponent and rearrangement reactions.

The most direct approach to the pyrrolidine skeleton involves the formation of the ring from an open-chain precursor through the creation of one or more key bonds.

The formation of the pyrrolidine ring can be efficiently achieved by creating a crucial carbon-nitrogen (C-N) or carbon-carbon (C-C) bond within a suitably functionalized linear molecule. Intramolecular C-N bond formation is a common strategy, often involving the cyclization of an amino group onto an electrophilic carbon. This can be accomplished through the intramolecular amination of unactivated C(sp³)-H bonds, a reaction that can be catalyzed by copper, providing good yields and high regioselectivity. organic-chemistry.org Another powerful technique is the intramolecular carboamination of unactivated olefins, promoted by copper(II) carboxylate, which forms both a C-N and a C-C bond in a single operation to yield functionalized pyrrolidines. nih.govnih.gov This method is particularly effective for creating 2,5-disubstituted pyrrolidines. nih.govnih.gov

Radical cyclizations also provide a potent method for pyrrolidine synthesis. acs.org For instance, a tandem radical intramolecular 1,5-hydrogen atom transfer (HAT) followed by C-N bond formation, catalyzed by copper and phosphoric acid, can produce pyrrolidines with an α-quaternary stereocenter. researchgate.net

| Method | Catalyst/Promoter | Key Transformation | Reference |

|---|---|---|---|

| Intramolecular C(sp³)-H Amination | Copper Complexes | Amine cyclization onto an unactivated C-H bond | organic-chemistry.org |

| Intramolecular Carboamination | Copper(II) Carboxylate | Cyclization of γ- or δ-alkenyl N-arylsulfonamides | nih.govnih.gov |

| Radical Cyclization | Copper/Phosphoric Acid | Tandem 1,5-HAT and C-N bond formation | researchgate.net |

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms from the starting materials. researchgate.net These methods are prized for their atom economy and step efficiency. researchgate.net The [3+2] cycloaddition reaction is a cornerstone of pyrrolidine synthesis, particularly the reaction between an azomethine ylide and an alkene (a dipolarophile). nih.gov This approach allows for the creation of multiple stereocenters in a controlled manner. nih.gov

Copper(I) salts can catalyze a three-component assembly of an α-diazo ester, an imine, and an alkene to yield highly substituted pyrrolidines with good to excellent diastereoselectivity. figshare.com More complex, pseudo five-component reactions have also been developed, reacting glycine, aldehydes, and maleimides to create intricate tetracyclic pyrrolizidines. mdpi.com

| Reaction Type | Components | Catalyst/Conditions | Reference |

|---|---|---|---|

| [3+2] Cycloaddition | Azomethine ylide + Alkene | Often thermal or metal-catalyzed (e.g., AgOAc) | researchgate.netnih.gov |

| Three-Component Assembly | α-Diazo ester + Imine + Alkene | Copper(I) salts | figshare.com |

| Pseudo Five-Component | Glycine + Aldehyde + Maleimide | Thermal conditions | mdpi.com |

Catalytic annulation represents a powerful strategy for ring construction, where a catalyst facilitates a cycloaddition process. A notable example is the Rhodium(III)-catalyzed formal [4+1] annulation. nih.govacs.org In this approach, an unactivated terminal alkene serves as a four-carbon partner that reacts with a nitrene source, which provides the nitrogen atom. nih.govacs.org The proposed mechanism involves an initial intermolecular aziridination of the alkene, followed by an acid-promoted ring expansion to form the pyrrolidine ring. nih.govacs.org

Palladium-catalyzed annulations have also become indispensable tools in organic synthesis for accessing a wide array of heterocyclic compounds, including pyrrolidines. discovery.csiro.audntb.gov.ua These reactions offer significant advantages for constructing diverse and complex pyrrolidine structures. discovery.csiro.au Similarly, tunable annulation protocols using different halogenation reagents can divergently produce either pyrrolidines or piperidines from common precursors, showcasing the control that can be exerted over these cyclization pathways. nih.gov

An alternative to building the pyrrolidine ring from a linear precursor is to transform an existing ring into the desired five-membered heterocycle. Such skeletal editing strategies can provide novel entry points to complex pyrrolidines from readily available starting materials.

A prime example is the ring contraction of pyridines. osaka-u.ac.jpnih.gov A recently developed photo-promoted reaction between pyridines and a silylborane reagent leads to pyrrolidine derivatives that feature a 2-azabicyclo[3.1.0]hex-3-ene skeleton. nih.gov This product can then serve as a versatile building block for further functionalization. The mechanism is thought to proceed through a vinylazomethine ylide intermediate. nih.gov Another strategy involves the reaction of donor-acceptor (DA) cyclopropanes with primary amines, such as anilines. The reaction, catalyzed by Lewis acids like Ni(ClO₄)₂·6H₂O, involves the opening of the three-membered ring followed by a sequence of decarboxylation, reduction, and cyclization to furnish 1,5-substituted pyrrolidin-2-ones. nih.gov

| Starting Ring | Reagents | Key Transformation | Resulting Structure | Reference |

|---|---|---|---|---|

| Pyridine | Silylborane, Light (hν) | Photo-promoted ring contraction | 2-Azabicyclo[3.1.0]hex-3-ene derivative | nih.gov |

| Donor-Acceptor Cyclopropane | Anilines, Ni(ClO₄)₂·6H₂O | Ring opening and recyclization | 1,5-Disubstituted pyrrolidin-2-one | nih.gov |

Cyclization Reactions to Form the Pyrrolidine Core

Installation of the 2-Bromophenyl Moiety

Once the pyrrolidin-3-amine core is synthesized (potentially with a protecting group on the amine), the final key step is the installation of the 2-bromophenyl group onto the nitrogen atom of the pyrrolidine ring. This transformation is a type of N-arylation.

The most common and advanced methods for this type of C-N bond formation are palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction involves the coupling of an amine with an aryl halide (in this case, a compound like 1-bromo-2-iodobenzene (B155775) or 1,2-dibromobenzene) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. The choice of ligand is critical for the reaction's success and can influence reaction rates and yields.

Alternatively, the Ullmann condensation, a classical copper-catalyzed method, can also be employed for N-arylation, though it often requires harsher reaction conditions than its palladium-catalyzed counterparts. The synthesis could also be envisioned to start from 2-bromoaniline (B46623), which is then used in one of the multicomponent or cyclization strategies to form the N-arylated pyrrolidine ring directly.

Palladium-Catalyzed Amination of Aryl Halides for N-Arylation

A primary method for constructing the N-aryl bond in 1-(2-bromophenyl)pyrrolidin-3-amine is through palladium-catalyzed amination, a cornerstone of modern synthetic organic chemistry. organic-chemistry.orgunimi.itescholarship.org This reaction, often referred to as Buchwald-Hartwig amination, involves the cross-coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base.

In the context of synthesizing this compound, this would typically involve the reaction of 1,2-dibromobenzene (B107964) or 1-bromo-2-iodobenzene with pyrrolidin-3-amine. The choice of palladium catalyst, which comprises a palladium precursor and a specialized ligand, is critical for achieving high yields and selectivity. Ligands such as bulky, electron-rich phosphines are often employed to facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.

Recent advancements have focused on developing more active and versatile catalyst systems that can operate under milder conditions and with a broader range of substrates. organic-chemistry.org For instance, the development of new dialkyl biheteroaryl phosphine ligands has been shown to suppress side reactions, such as hydrodehalogenation and the formation of diarylamine byproducts. organic-chemistry.org The selection of the base is also crucial, with common choices including sodium tert-butoxide, potassium tert-butoxide, and cesium carbonate. The reaction conditions, including solvent, temperature, and reaction time, must be carefully optimized to maximize the yield of the desired N-arylated product.

A tandem N-arylation/carboamination sequence has also been reported for the synthesis of N-aryl-2-allyl pyrrolidines, showcasing the modular assembly of such heterocyclic compounds from simpler precursors. nih.gov

Table 1: Key Parameters in Palladium-Catalyzed N-Arylation

| Parameter | Description | Common Examples |

| Palladium Precursor | Source of palladium for the active catalyst. | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Modulates the reactivity and stability of the catalyst. | Buchwald ligands (e.g., XPhos, SPhos), Josiphos ligands, P(tBu)₃ |

| Base | Promotes the deprotonation of the amine. | NaOtBu, K₂CO₃, Cs₂CO₃ |

| Aryl Halide | The electrophilic coupling partner. | 1,2-dibromobenzene, 1-bromo-2-iodobenzene |

| Amine | The nucleophilic coupling partner. | Pyrrolidin-3-amine |

| Solvent | The reaction medium. | Toluene, Dioxane, THF |

Directed Ortho-Metalation and Electrophilic Bromination Approaches

Directed ortho-metalation (DoM) offers an alternative strategy for introducing the bromine atom at the specific ortho position of the phenyl ring. wikipedia.orgbaranlab.org This method relies on the use of a directing metalation group (DMG) on the aromatic ring, which directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. wikipedia.orgbaranlab.orguwindsor.ca

For the synthesis of this compound, one could envision a route starting with N-phenylpyrrolidin-3-amine, where the pyrrolidinyl group itself or a protected amino group could potentially act as a DMG. The nitrogen atom of the pyrrolidine ring can coordinate to the lithium of the organolithium reagent, positioning it to abstract a proton from the ortho-position of the phenyl ring. wikipedia.org Subsequent treatment of the resulting aryllithium intermediate with an electrophilic bromine source, such as N-bromosuccinimide (NBS) or 1,2-dibromoethane, would then install the bromine atom at the desired location.

The effectiveness of the pyrrolidinyl group as a DMG can be influenced by steric and electronic factors. The choice of the organolithium base (e.g., n-butyllithium, sec-butyllithium) and the reaction conditions (e.g., temperature, solvent) are critical for achieving high regioselectivity and avoiding side reactions. uwindsor.ca

Nucleophilic Aromatic Substitution with Brominated Precursors

Nucleophilic aromatic substitution (SNA_r) provides another pathway to form the N-aryl bond. wikipedia.orgmasterorganicchemistry.com In this approach, an electron-deficient aromatic ring bearing a good leaving group is attacked by a nucleophile. masterorganicchemistry.com To synthesize this compound via this method, one would typically react a brominated benzene (B151609) derivative that is "activated" towards nucleophilic attack with pyrrolidin-3-amine.

For an S_NAr reaction to be efficient, the aromatic ring must be substituted with strong electron-withdrawing groups (EWGs) at positions ortho and/or para to the leaving group. byjus.comlibretexts.org In the case of a simple 1,2-dihalobenzene, the reaction with an amine nucleophile is generally slow. However, if the benzene ring contains additional activating groups, such as a nitro group, the reaction rate can be significantly enhanced. byjus.com For example, 1-bromo-2-nitrobenzene (B46134) could potentially react with pyrrolidin-3-amine, with the nitro group activating the ring for nucleophilic attack and subsequent displacement of the bromide. The resulting nitro-substituted product could then be chemically modified to remove the activating group if necessary.

The mechanism of S_NAr typically proceeds through a two-step addition-elimination pathway, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is a key factor determining the reaction's feasibility.

Stereoselective Synthesis of Chiral this compound

The presence of a stereocenter at the 3-position of the pyrrolidine ring means that this compound can exist as a pair of enantiomers. The development of stereoselective methods to access a single enantiomer is crucial for applications in medicinal chemistry and materials science, where stereochemistry often dictates biological activity and material properties.

Asymmetric Catalysis in Pyrrolidine Synthesis

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral pyrrolidines. nih.govnih.gov Various catalytic strategies can be employed to construct the chiral pyrrolidine ring with high enantioselectivity. These methods often involve the use of chiral catalysts, which can be metal-based or purely organic (organocatalysis).

One prominent approach is the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. rsc.org Chiral metal complexes, often derived from copper or silver, can catalyze this reaction to produce highly enantioenriched pyrrolidines. The specific enantiomer obtained is dictated by the chirality of the ligand coordinated to the metal center.

Organocatalysis, utilizing small chiral organic molecules as catalysts, has also become a mainstay in asymmetric synthesis. nih.govnih.govrsc.org Proline and its derivatives are well-known organocatalysts for various transformations, including the synthesis of substituted pyrrolidines. nih.govnih.gov For example, a chiral diarylprolinol silyl (B83357) ether can catalyze the asymmetric functionalization of aldehydes, a key step in some pyrrolidine syntheses. nih.govnih.gov The enantioselective α-arylation of N-Boc-pyrrolidine has also been achieved through palladium catalysis in conjunction with a chiral ligand. researchgate.net

Table 2: Comparison of Asymmetric Catalytic Strategies for Pyrrolidine Synthesis

| Catalytic Strategy | Catalyst Type | Key Features |

| Metal Catalysis | Chiral metal-ligand complexes (e.g., Cu, Ag) | High turnover numbers, often high enantioselectivity. |

| Organocatalysis | Chiral organic molecules (e.g., proline derivatives) | Metal-free, often milder reaction conditions. |

Chiral Auxiliary-Mediated Methodologies

The use of chiral auxiliaries is a classical yet effective strategy for controlling stereochemistry. In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of chiral this compound, a chiral auxiliary could be incorporated into the pyrrolidine precursor. For instance, a derivative of a readily available chiral starting material, such as a pyroglutamic acid derivative, could be used. elsevierpure.com The steric and electronic properties of the chiral auxiliary would then guide the introduction of substituents onto the pyrrolidine ring in a diastereoselective manner. Subsequent removal of the auxiliary would afford the desired enantiomer of the target compound.

Kinetic Resolution and Deracemization Techniques

Kinetic resolution is a process used to separate a racemic mixture into its constituent enantiomers. This technique relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst. One enantiomer reacts faster, leaving the unreacted starting material enriched in the other enantiomer.

In the context of this compound, a racemic mixture could be subjected to a reaction, such as an acylation or an enzymatic transformation, in the presence of a chiral catalyst or reagent. This would lead to the selective conversion of one enantiomer into a new product, allowing for the separation of the unreacted, enantiomerically enriched amine.

Dynamic kinetic resolution (DKR) is an advancement over standard kinetic resolution. rsc.org In DKR, the slower-reacting enantiomer is continuously racemized in situ, allowing for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. rsc.org This approach can be highly efficient, providing high yields of the desired enantiomerically pure compound.

Eco-Friendly and Sustainable Synthetic Protocols

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry, aiming to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. For the synthesis of specialized chemical compounds like this compound, this translates to exploring novel reaction media and advanced process technologies.

Aqueous Medium Reactions

Traditionally, the synthesis of N-aryl amines, such as this compound, relies on organic solvents to solubilize the reactants. However, the use of water as a solvent presents a greener alternative. While direct N-alkylation of amines with alkyl halides has been successfully performed in aqueous media, often accelerated by microwave irradiation, the N-arylation required for this specific compound is more challenging due to the lower reactivity of aryl halides and the poor water solubility of the reactants. researchgate.net

One-pot cyclocondensation reactions in an alkaline aqueous medium under microwave irradiation have proven effective for creating nitrogen-containing heterocycles from primary amines and alkyl dihalides, suggesting a potential pathway for forming the pyrrolidine ring in water. organic-chemistry.org

To overcome the solubility issues inherent in an aqueous N-arylation, several strategies can be employed. The use of a co-solvent system, such as water-ethanol, can enhance the solubility of the starting materials. nih.gov Another promising approach is the use of deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors that form a liquid with a low melting point. DESs, like choline (B1196258) chloride:glycerol, are biodegradable, have low toxicity, and can be effective solvents for reactions like the Ullmann amine synthesis, a copper-catalyzed N-arylation. mdpi.com

Below is a prospective table outlining potential conditions for the aqueous-based synthesis of an intermediate for this compound, based on analogous reactions.

| Parameter | Proposed Condition | Rationale |

| Reactants | 2-Bromoaniline, Protected 3-halopyrrolidine | Standard precursors for N-arylation |

| Solvent | Water with co-solvent (e.g., Ethanol) or Deep Eutectic Solvent (e.g., Choline Chloride:Glycerol) | Enhances solubility of reactants |

| Catalyst | Copper(I) Iodide (CuI) | Common catalyst for Ullmann-type couplings mdpi.com |

| Base | Potassium Carbonate (K2CO3) or similar inorganic base | To neutralize the generated acid |

| Additives | Phase-transfer catalyst (e.g., TBAB) or Ligand (e.g., L-proline derivative) nih.gov | To facilitate reaction between phases and enhance catalyst activity |

| Temperature | 80-120 °C (potentially with microwave irradiation) | To provide sufficient energy for the reaction researchgate.net |

Supported Catalysis and Flow Chemistry Applications

Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch, offers significant advantages in terms of safety, efficiency, and scalability. When combined with supported catalysis, where the catalyst is immobilized on a solid support, it allows for easy separation of the catalyst from the product stream, catalyst recycling, and integration into multi-step syntheses. rsc.org

For the synthesis of this compound, a packed-bed reactor containing a supported palladium or copper catalyst could be envisioned. The reactants, 2-bromoaniline and a suitable pyrrolidine precursor, would be pumped through the heated reactor, where the N-arylation would occur on the surface of the catalyst. The product stream would then exit the reactor for in-line purification.

The use of a monolithic triphenylphosphine (B44618) reagent in a flow system has been demonstrated for the synthesis of amines, highlighting the potential for using solid-supported reagents in these processes. rsc.org This approach minimizes waste and simplifies the purification process.

The table below outlines a hypothetical flow chemistry setup for the synthesis of this compound.

| Parameter | Proposed Condition | Rationale |

| Reactor Type | Packed-bed reactor | Allows for continuous processing with a heterogeneous catalyst |

| Supported Catalyst | Palladium on Carbon (Pd/C) or Copper on a solid support | Heterogeneous catalysts are easily separated from the product |

| Reactants | 2-Bromoaniline, Protected 3-aminopyrrolidine | Standard starting materials for this synthesis |

| Solvent | Toluene or a high-boiling point ether | To ensure reactants remain in solution at elevated temperatures |

| Flow Rate | 0.1 - 1.0 mL/min | To control the residence time in the reactor |

| Temperature | 100 - 150 °C | To facilitate the catalytic N-arylation |

| Back Pressure Regulator | To maintain the solvent in a liquid state above its boiling point | Enables higher reaction temperatures |

These advanced methodologies, while not yet specifically reported for this compound, represent the forefront of green and efficient chemical synthesis and could be adapted for the production of this and other similar complex amines.

Advanced Spectroscopic and Crystallographic Characterization of 1 2 Bromophenyl Pyrrolidin 3 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the solution-state structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

A complete structural assignment of 1-(2-Bromophenyl)pyrrolidin-3-amine is achieved through a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their immediate electronic environment. For this compound, the spectrum is expected to show distinct regions for the aromatic protons, the pyrrolidine (B122466) ring protons, and the amine protons.

Aromatic Region (approx. 6.8-7.6 ppm): The 2-bromophenyl group will display four signals corresponding to the four aromatic protons. These protons will exhibit complex splitting patterns (doublet, triplet, doublet of doublets) due to spin-spin coupling with their neighbors.

Pyrrolidine Ring Region (approx. 1.8-4.0 ppm): The seven protons on the pyrrolidine ring are diastereotopic and will show complex multiplets. The methine proton at the C3 position (adjacent to the amine) is expected to be downfield relative to the methylene protons. The protons on the C2 and C5 carbons, being adjacent to the nitrogen atom, will also be shifted downfield.

Amine Protons (approx. 1.5-3.0 ppm): The primary amine (-NH₂) protons typically appear as a broad singlet. The chemical shift can vary depending on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The molecule contains 10 unique carbon environments.

Aromatic Carbons (approx. 115-150 ppm): Six signals are expected for the bromophenyl ring. The carbon atom directly bonded to the bromine (C-Br) will be shifted upfield compared to the others, while the carbon bonded to the pyrrolidine nitrogen (C-N) will be significantly downfield.

Pyrrolidine Ring Carbons (approx. 25-65 ppm): Four signals are expected for the pyrrolidine ring carbons. The carbons adjacent to the nitrogen (C2 and C5) will be the most downfield, followed by the carbon bearing the amine group (C3).

2D NMR Experiments:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be crucial for establishing the connectivity of protons within the bromophenyl ring and tracing the proton network through the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to, allowing for unambiguous assignment of the ¹³C spectrum based on the already assigned ¹H spectrum.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Phenyl C1' (C-N) | - | ~148 | H2, H5, H6' |

| Phenyl C2' (C-Br) | - | ~118 | H3' |

| Phenyl C3' | ~7.2 | ~128 | H4' |

| Phenyl C4' | ~6.8 | ~124 | H3', H5' |

| Phenyl C5' | ~7.3 | ~129 | H4', H6' |

| Phenyl C6' | ~7.5 | ~120 | H5', H2, H5 |

| Pyrrolidine C2 | ~3.5-3.8 (m) | ~55 | C1', C3, C4 |

| Pyrrolidine C3 | ~3.2-3.4 (m) | ~52 | C2, C4, C5 |

| Pyrrolidine C4 | ~1.9-2.2 (m) | ~35 | C2, C3, C5 |

| Pyrrolidine C5 | ~3.4-3.7 (m) | ~50 | C1', C3, C4 |

| Amine NH₂ | ~1.5-3.0 (br s) | - | C3 |

The flexibility of the pyrrolidine ring and potential for restricted rotation around the N-C(aryl) bond means that this compound can exist in multiple conformations. The pyrrolidine ring typically adopts non-planar envelope or twisted conformations that rapidly interconvert at room temperature. The bulky 2-bromophenyl group may sterically hinder rotation around the N-C bond, potentially leading to distinct rotamers.

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments detect protons that are close in space, regardless of their bonding connectivity. NOE data would be critical for determining the preferred orientation of the bromophenyl ring relative to the pyrrolidine ring and for establishing the relative stereochemistry of the protons on the pyrrolidine ring in its preferred conformation. For example, spatial proximity between a proton on the phenyl ring (e.g., H6') and a proton on the pyrrolidine ring (e.g., H2) would define the torsional angle.

Variable-Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to study dynamic processes. If the rotation around the N-C(aryl) bond is slow on the NMR timescale, separate signals for different rotamers might be observed at low temperatures. As the temperature is increased, these signals would broaden and coalesce into a single averaged signal. The coalescence temperature can be used to calculate the energy barrier for the rotation.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathways

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural clues based on its fragmentation patterns.

HRMS measures m/z values with very high precision (typically to four or more decimal places). This accuracy allows for the determination of the elemental formula of a molecule. For this compound (C₁₀H₁₃BrN₂), HRMS would be used to confirm its atomic composition by comparing the experimentally measured mass of the protonated molecular ion [M+H]⁺ with the calculated theoretical mass. The presence of bromine, with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br), would result in a characteristic isotopic pattern for the molecular ion, with two peaks of similar intensity separated by approximately 2 Da ([M+H]⁺ and [M+2+H]⁺).

Interactive Table 2: HRMS Data for the Molecular Ion of this compound

| Ion Formula | Isotope | Calculated Monoisotopic Mass (Da) | Expected Observation |

| [C₁₀H₁₄⁷⁹BrN₂]⁺ | ⁷⁹Br | 241.0395 | High-intensity peak confirming the elemental composition |

| [C₁₀H₁₄⁸¹BrN₂]⁺ | ⁸¹Br | 243.0374 | Peak of nearly equal intensity to the ⁷⁹Br isotopologue |

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion, subjecting it to fragmentation via collision-induced dissociation (CID), and then analyzing the resulting fragment ions. The fragmentation pattern provides a "fingerprint" that helps to elucidate the molecule's structure.

For the protonated molecule [M+H]⁺, key fragmentation pathways would likely involve:

Cleavage of the Pyrrolidine Ring: The saturated ring can undergo fragmentation, often initiated by the charge on the nitrogen atom. A common fragmentation for pyrrolidines is the loss of ethylene (C₂H₄) via a retro-Diels-Alder-type mechanism or other ring-opening pathways.

Loss of the Aminopropyl Group: Cleavage of the N-C(aryl) bond could lead to a fragment corresponding to the bromophenyl radical cation or the protonated pyrrolidin-3-amine moiety.

Alpha-Cleavage: Cleavage of the C-C bond alpha to the amine nitrogen (C2-C3 or C3-C4 bond) is a characteristic fragmentation pathway for amines.

Interactive Table 3: Predicted MS/MS Fragmentation of [C₁₀H₁₄BrN₂]⁺

| Predicted m/z | Proposed Fragment Structure/Loss | Fragmentation Pathway |

| 224 | [M+H - NH₃]⁺ | Loss of ammonia from the primary amine |

| 184/186 | [C₈H₇Br]⁺ | Cleavage of the pyrrolidine ring |

| 156/158 | [C₆H₅Br]⁺ | Loss of the entire pyrrolidineamine side chain |

| 85 | [C₄H₉N₂]⁺ (protonated pyrrolidin-3-amine) | Cleavage of the N-C(aryl) bond with charge retention |

| 70 | [C₄H₈N]⁺ (iminium ion from pyrrolidine ring fragmentation) | Alpha-cleavage and subsequent rearrangement |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound. IR and Raman spectroscopy are complementary techniques that are excellent for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations (stretching, bending). It is particularly sensitive to polar bonds. Key expected absorptions for this compound include:

N-H Stretch: Two distinct bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).

C-H Stretch: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the pyrrolidine ring appear just below 3000 cm⁻¹.

N-H Bend: A scissoring vibration for the primary amine typically appears around 1600-1650 cm⁻¹.

C=C Stretch: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

C-N Stretch: Aliphatic and aromatic C-N stretching bands are expected in the 1200-1350 cm⁻¹ range.

C-Br Stretch: A weak to medium absorption in the fingerprint region, typically around 500-650 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric bonds. For this molecule, Raman would be useful for observing:

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the bromophenyl ring would give a strong Raman signal.

C-Br Stretch: The C-Br bond often produces a more intense signal in Raman than in IR spectroscopy.

Interactive Table 4: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Expected Intensity (IR/Raman) |

| N-H Asymmetric Stretch | Primary Amine (-NH₂) | ~3450 | Weak | Medium / Weak |

| N-H Symmetric Stretch | Primary Amine (-NH₂) | ~3350 | Weak | Medium / Weak |

| C-H Aromatic Stretch | Phenyl Ring | 3050-3100 | 3050-3100 | Medium / Strong |

| C-H Aliphatic Stretch | Pyrrolidine Ring | 2850-2960 | 2850-2960 | Strong / Strong |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1600-1650 | Weak | Medium / Weak |

| C=C Aromatic Ring Stretch | Phenyl Ring | 1450-1600 | 1450-1600 | Strong / Strong |

| C-N Aromatic/Aliphatic Stretch | C-N Bonds | 1200-1350 | 1200-1350 | Medium / Medium |

| C-Br Stretch | C-Br Bond | 500-650 | 500-650 | Medium / Strong |

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Analysis

No published single-crystal X-ray diffraction data, including crystal system, space group, unit cell parameters, or atomic coordinates for this compound, is available.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

A Hirshfeld surface analysis, which elucidates and quantifies intermolecular interactions within a crystal, cannot be performed without the crystallographic information file (CIF) obtained from single-crystal X-ray diffraction.

Conformational Preferences in the Crystalline State

The specific conformation of the pyrrolidine ring (e.g., envelope or twist) and the dihedral angles between the phenyl and pyrrolidine rings in the solid state are determined from the solved crystal structure. This information is currently unavailable.

Applications of 1 2 Bromophenyl Pyrrolidin 3 Amine in Advanced Chemical Synthesis

As a Chiral Building Block in Complex Molecular Construction

Chiral building blocks are fundamental to modern organic synthesis, particularly in the fields of medicinal chemistry and natural product synthesis. The pyrrolidine (B122466) ring is a privileged scaffold, found in numerous biologically active compounds and successful drugs. mdpi.comresearchgate.net The compound 1-(2-Bromophenyl)pyrrolidin-3-amine serves as an excellent example of a chiral building block, offering multiple reaction sites for elaboration into more complex structures. nih.govsigmaaldrich.com

Synthesis of Polycyclic and Fused Heterocyclic Systems

The structure of this compound is pre-organized for the synthesis of fused heterocyclic systems. The proximity of the pyrrolidine nitrogen atom to the 2-bromophenyl group allows for intramolecular cyclization reactions to construct rigid, tetracyclic scaffolds. researchgate.net Palladium-catalyzed reactions, such as intramolecular Buchwald-Hartwig amination or Ullmann condensation, are powerful methods for forming C-N bonds. nih.gov By treating this compound with a suitable palladium catalyst and a base, an intramolecular cyclization could be triggered, leading to the formation of a novel pyrrolo[1,2-a]benzodiazepine or a related fused system. Such rigid, three-dimensional structures are of significant interest in drug discovery.

Table 1: Proposed Intramolecular Cyclization Reaction

| Reactant | Proposed Conditions | Potential Product | Reaction Type |

| This compound | Pd(OAc)₂, P(t-Bu)₃, NaOt-Bu, Toluene, 110 °C | Dihydropyrrolo[1,2-a] nih.govresearchgate.netbenzodiazepine derivative | Intramolecular Buchwald-Hartwig Amination |

Precursor for Advanced Organic Scaffolds

The presence of two distinct and orthogonally reactive functional groups—the primary amine at the C3 position and the aryl bromide—makes this compound an ideal precursor for creating diverse molecular scaffolds. nih.govnih.gov The primary amine can be selectively modified through reactions like acylation, sulfonylation, reductive amination, or alkylation without affecting the aryl bromide. Subsequently, the aryl bromide serves as a handle for introducing molecular complexity via transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, or Stille couplings. This orthogonal reactivity allows for the systematic and divergent synthesis of libraries of complex molecules from a single chiral starting material, which is a key strategy in modern drug discovery. mdpi.comnih.gov

Table 2: Orthogonal Functionalization Capabilities

| Reactive Site | Reaction Type | Reagents | Resulting Moiety |

| 3-Amino Group | Acylation | Acetyl Chloride, Et₃N | Acetamide |

| Sulfonylation | Tosyl Chloride, Pyridine | Tosylamide | |

| Reductive Amination | Acetone, NaBH(OAc)₃ | Isopropylamine | |

| 2-Bromophenyl Group | Suzuki Coupling | Phenylboronic Acid, Pd(PPh₃)₄, K₂CO₃ | Biphenyl |

| Sonogashira Coupling | Phenylacetylene, PdCl₂(PPh₃)₂, CuI, Et₃N | Phenylethynylphenyl | |

| Buchwald-Hartwig Amination | Aniline, Pd₂(dba)₃, BINAP, NaOt-Bu | Diphenylamine |

Potential in Ligand and Organocatalyst Development (Purely Chemical Context)

The chiral pyrrolidine framework is a cornerstone of asymmetric catalysis, forming the basis for a multitude of successful chiral ligands and organocatalysts. nih.govunibo.it The unique stereoelectronic properties of this compound make it a promising candidate for development in these areas.

Chiral Ligands for Metal-Catalyzed Asymmetric Reactions

Chiral ligands are essential for enantioselective metal catalysis, where they transfer stereochemical information from the catalyst to the product. nih.govresearchgate.net this compound can serve as a scaffold for novel P,N-ligands. The primary amine at the C3 position can be readily converted into a phosphinamine moiety by reacting with chlorodiphenylphosphine. The resulting ligand would feature a chiral pyrrolidine backbone, a nitrogen donor atom, and a phosphorus donor atom, making it a bidentate P,N-ligand. The sterically demanding 2-bromophenyl group on the pyrrolidine nitrogen could play a crucial role in creating a well-defined chiral pocket around the metal center, potentially leading to high levels of enantioselectivity in reactions such as asymmetric hydrogenation, allylic alkylation, or hydroformylation. mdpi.com

Table 3: Proposed Chiral P,N-Ligand Synthesis

| Parent Compound | Derivatization Reaction | Reagents | Potential Ligand Structure | Target Catalytic Reactions |

| This compound | Phosphinylation | 2 eq. ClPPh₂, Et₃N | N-(1-(2-bromophenyl)pyrrolidin-3-yl)-P,P-diphenylphosphinous amide | Pd-catalyzed Asymmetric Allylic Alkylation, Rh-catalyzed Asymmetric Hydrogenation |

| This compound | Reductive Phosphinylation | Ph₂P(O)H, Ti(OiPr)₄, NaBH₄ | (1-(2-bromophenyl)pyrrolidin-3-yl)bis(diphenylphosphino)methane derivative | Asymmetric C-H Functionalization |

Organocatalytic Applications in Stereoselective Transformations

Asymmetric organocatalysis has emerged as a third pillar of catalysis, and pyrrolidine-based catalysts, pioneered by the success of proline, are among the most powerful. unibo.itnih.govbeilstein-journals.org These catalysts typically operate through enamine or iminium ion intermediates. The pyrrolidine nitrogen of this compound can act as the key catalytic center. To create a bifunctional organocatalyst, the primary amine at the C3 position can be transformed into a hydrogen-bond-donating group, such as an amide, sulfonamide, or thiourea. researchgate.net This modification would result in a catalyst capable of activating one reactant via enamine/iminium formation while simultaneously activating and orienting a second reactant through hydrogen bonding. Such catalysts are highly effective in stereoselective transformations like Michael additions, aldol reactions, and Mannich reactions. wikipedia.org The 2-bromophenyl group would provide steric bulk, influencing the facial selectivity of the catalyzed reaction.

Table 4: Potential Organocatalyst Derivatives and Applications

| Catalyst Derivative | Functional Group at C3 | Catalytic Intermediate | Potential Application |

| I | N-Tosylamide | Enamine/Iminium Ion + H-bond donor | Asymmetric Michael Addition of ketones to nitroolefins |

| II | N-(3,5-bis(trifluoromethyl)phenyl)thiourea | Enamine/Iminium Ion + H-bond donor | Asymmetric Aldol Reaction |

| III | N-Prolinamide | Enamine/Iminium Ion + H-bond donor/acceptor | Asymmetric Diels-Alder Reaction |

Utility in Materials Science Precursor Synthesis (Non-Polymeric)

The aryl bromide functionality is a key feature, allowing the molecule to be incorporated into larger π-conjugated systems via cross-coupling reactions. acs.org For example, a double Suzuki or Sonogashira coupling reaction on a related dibrominated aromatic core could attach the chiral 1-(pyrrolidin-3-amine)phenyl unit to a fluorescent or conductive molecular backbone. The inherent and robust chirality of the pyrrolidine unit would be imparted to the final material. The resulting chiral molecules could be investigated as chiral dopants for liquid crystal displays, emitters for organic light-emitting diodes (OLEDs) that emit circularly polarized light, or as components in chiral sensors. The presence of the halogen atom can also influence intermolecular interactions, such as halogen bonding, which can be exploited to control the solid-state packing and, consequently, the material's bulk properties. researchgate.net

Future Directions and Emerging Research Frontiers

Development of Novel and Efficient Synthetic Routes

The synthesis of substituted pyrrolidines, including 1-(2-Bromophenyl)pyrrolidin-3-amine, remains an area of active investigation. While established methods exist, the focus of future research is on improving efficiency, reducing environmental impact, and accessing a wider range of structural analogs.

Key research thrusts include:

Advanced Cross-Coupling Strategies: The formation of the C-N bond between the bromophenyl group and the pyrrolidine (B122466) ring is a critical step. Future work will likely focus on optimizing and developing novel catalyst systems for reactions like the Buchwald-Hartwig amination. Research into related structures, such as 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, has demonstrated the utility of employing specific phosphine (B1218219) ligands (e.g., RuPhos) to facilitate challenging aminations and the necessity of carefully selecting the order of cross-coupling steps to avoid side reactions. nih.govnih.gov These learnings can be applied to enhance the synthesis of the target compound.

Flow Chemistry and Microreactors: Shifting from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, and reaction control. Microreactor technology, in particular, allows for precise control over temperature, pressure, and reaction time, which can lead to higher yields and purity. nih.gov The development of a continuous flow process for the synthesis of this compound would represent a significant manufacturing advancement.

Catalytic Asymmetric Synthesis: For applications requiring specific stereoisomers, the development of enantioselective synthetic routes is paramount. Future research may explore chiral catalysts or auxiliaries to produce enantiopure (R)- or (S)-1-(2-Bromophenyl)pyrrolidin-3-amine directly, bypassing the need for chiral resolution of a racemic mixture. Methodologies developed for other chiral pyrrolidines, such as those involving radical-mediated cyclization or catalytic asymmetric hydrogenation, could provide a foundation for this work. mdpi.com

Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

Understanding and optimizing reaction kinetics and mechanisms are crucial for developing robust synthetic processes. The integration of advanced spectroscopic techniques directly into the reaction vessel for real-time monitoring, often referred to as Process Analytical Technology (PAT), is a major frontier.

Emerging techniques applicable to the synthesis of this compound include:

In-line Near-Infrared (NIR) Spectroscopy: NIR spectroscopy is a powerful, non-destructive technique that can be used to monitor the concentration of reactants, intermediates, and products in real-time. nih.govacademie-sciences.fr By using fiber-optic probes, NIR spectrometers can be directly integrated into reactors, providing continuous data that allows for precise determination of reaction endpoints and the identification of potential process deviations. nih.govacademie-sciences.fr This approach has been successfully used to monitor esterification reactions in microreactors and could be adapted to optimize the synthesis of the target compound. nih.gov

Raman Spectroscopy: As a complementary vibrational spectroscopy technique, Raman spectroscopy is highly effective for in-situ monitoring of chemical reactions, particularly in aqueous and multiphase systems. mdpi.com Its ability to provide a "chemical fingerprint" allows for detailed molecular-level information, which is invaluable for understanding catalyst behavior and reaction pathways in complex mixtures. mdpi.com

UV-Vis Spectroscopy: This technique is well-suited for monitoring reactions that involve a change in chromophores, which is common in the synthesis of aromatic compounds. Integrated UV-Vis systems, especially within microfluidic devices, can track the formation of products and transient intermediates with high sensitivity. mdpi.com

| Spectroscopic Technique | Principle | Application in Synthesis Monitoring |

| Near-Infrared (NIR) | Measures absorption of light in the 770-2500 nm range, corresponding to molecular overtone and combination vibrations. mdpi.com | Real-time, non-destructive monitoring of reactant consumption and product formation; ideal for process control. nih.govacademie-sciences.fr |

| Raman Spectroscopy | Measures inelastic scattering of monochromatic light, providing a vibrational fingerprint of molecules. mdpi.com | In-situ analysis of reaction kinetics, catalyst behavior, and polymorphic forms in various reaction media. mdpi.com |

| UV-Visible (UV-Vis) | Measures absorption of light in the 200-700 nm range, corresponding to electronic transitions. mdpi.com | Monitoring the concentration of compounds with chromophores, such as aromatic rings or conjugated systems. mdpi.com |

Integration of Machine Learning and Artificial Intelligence for Compound Design and Synthesis Prediction

The most transformative frontier in chemical research is the application of artificial intelligence (AI) and machine learning (ML). These computational tools are poised to revolutionize how chemists design molecules and plan synthetic routes. bohrium.comnih.gov

Forward-Reaction Prediction: ML models, particularly those based on graph neural networks or transformer architectures, can predict the likely outcome of a chemical reaction, including products and yields. chemcopilot.comdigitellinc.com This capability allows chemists to screen potential synthetic steps in silico, saving significant time and resources by avoiding less viable experimental paths. nih.govdigitellinc.com

Compound Design and Optimization: AI can be used to design novel derivatives of this compound with desired properties. By learning from existing data, ML models can suggest new molecular structures that are optimized for specific biological activities or physicochemical characteristics, accelerating the drug discovery and materials science cycles.

The integration of these AI tools, often within collaborative frameworks like the Machine Learning for Pharmaceutical Discovery and Synthesis (MLPDS) consortium, represents a paradigm shift from traditional, trial-and-error chemistry to a more predictive, data-driven science. bohrium.comnih.gov

| AI/ML Application | Function | Potential Impact on this compound |

| Retrosynthesis Prediction | Proposes synthetic pathways by deconstructing a target molecule into simpler precursors. nih.gov | Discovery of more efficient, cost-effective, or environmentally friendly manufacturing routes. chemcopilot.com |

| Forward-Reaction Prediction | Predicts the products and yields of a given set of reactants and conditions. nih.gov | Reduces experimental failures by validating synthetic steps computationally before attempting them in the lab. nih.gov |

| Condition Recommendation | Suggests optimal reaction conditions (e.g., solvent, temperature, catalyst) for a desired transformation. nih.gov | Accelerates process optimization and improves reaction yields and purity. |

| Automated Synthesis | Integrates AI-planned routes with robotic lab systems to physically execute syntheses. chemcopilot.com | Enables high-throughput synthesis and testing of novel derivatives for accelerated discovery. |

Q & A

Q. What are the recommended synthetic routes for 1-(2-Bromophenyl)pyrrolidin-3-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of pyrrolidine derivatives typically involves multi-step reactions, such as nucleophilic substitution or reductive amination. For example, a patent outlines the preparation of 3-amino-1-benzylpyrrolidines using palladium or copper catalysts in solvents like DMF or toluene under inert atmospheres . Adapting this method, researchers can substitute the benzyl group with 2-bromophenyl via Buchwald-Hartwig coupling or Ullmann-type reactions. Optimization may involve adjusting catalyst loading (e.g., 5–10 mol% Pd), temperature (80–120°C), and reaction time (12–24 hours). Monitoring progress via TLC or HPLC is critical to minimize side products.

Q. How should researchers characterize the structural purity of this compound post-synthesis?

- Methodological Answer : Structural characterization requires a combination of:

- NMR Spectroscopy : H and C NMR to confirm the presence of the bromophenyl group (aromatic protons at δ 7.2–7.8 ppm) and pyrrolidine backbone (δ 2.5–3.5 ppm for amine protons) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (expected m/z for CHBrN: ~257.03) .

- X-ray Crystallography : For absolute configuration determination, if chiral centers are present .

Q. What storage conditions are optimal for maintaining the stability of this compound?

- Methodological Answer : Based on safety data sheets for similar amines, store the compound in airtight containers under inert gas (N or Ar) at –20°C to prevent oxidation or hydrolysis . Stability assessments under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) can identify degradation pathways .

Advanced Research Questions

Q. How does the 2-bromophenyl substituent influence the compound’s pharmacological activity compared to other halogenated analogs?

- Methodological Answer : Structure-activity relationship (SAR) studies indicate that bromine’s electronegativity and steric effects enhance binding to aromatic receptors (e.g., serotonin transporters). Comparative data for analogs:

| Compound | Substituent Position | LogP | IC (nM) | Source |

|---|---|---|---|---|

| 1-(4-Chloro-benzyl) analog | Para-chloro | 2.1 | 120 | |

| 1-(2-Bromo-benzyl) analog | Ortho-bromo | 2.4 | 85 |

Ortho-substitution may improve blood-brain barrier (BBB) permeability due to reduced polarity .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?

- Methodological Answer : Discrepancies in reactivity (e.g., unexpected byproducts) often arise from solvent effects or transition-state stabilization not modeled in silico. Mitigation steps:

- Density Functional Theory (DFT) : Recalculate reaction pathways with explicit solvent models (e.g., PCM for toluene) .

- Kinetic Studies : Use stopped-flow NMR to track intermediate formation .

Q. What in vitro models are suitable for evaluating the compound’s blood-brain barrier (BBB) permeability?

- Methodological Answer :

- PAMPA-BBB Assay : Predicts passive diffusion using artificial membrane permeability (Pe > 4.0 × 10 cm/s indicates high BBB penetration) .

- MDCK-MDR1 Cell Monolayers : Measures active transport and efflux ratios; a ratio < 2.0 suggests low P-gp-mediated efflux .

Methodological Considerations

Q. How can researchers design derivatives to enhance metabolic stability without compromising activity?

- Methodological Answer :

- Isosteric Replacement : Substitute bromine with CF (similar steric bulk but improved metabolic resistance) .

- Prodrug Strategies : Introduce ester moieties to mask the amine, enhancing oral bioavailability .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar solvents?

- Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvents. Standardize measurements via:

- Dynamic Light Scattering (DLS) : Assess aggregation in aqueous buffers .

- Hansen Solubility Parameters : Compare experimental vs. calculated values to identify optimal solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.